molecular formula C18H21N3O B6428906 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea CAS No. 2034313-19-2

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea

Cat. No.: B6428906
CAS No.: 2034313-19-2
M. Wt: 295.4 g/mol
InChI Key: XTLHXWKOECDODM-UHFFFAOYSA-N
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Description

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a cyclopropyl-substituted pyridine ring, a phenylethyl group, and a urea moiety. Its distinct chemical configuration makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(20-9-8-14-4-2-1-3-5-14)21-12-15-10-17(13-19-11-15)16-6-7-16/h1-5,10-11,13,16H,6-9,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLHXWKOECDODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridine intermediate, which is then subjected to a series of reactions to introduce the methyl and phenylethyl groups. The final step involves the formation of the urea moiety through a reaction with an appropriate isocyanate or carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often incorporate advanced purification techniques like chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenylethyl moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)carbamate
  • 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)thiourea
  • 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)amide

Uniqueness

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea stands out due to its specific combination of a cyclopropyl-substituted pyridine ring and a phenylethyl group linked through a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Overview

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea is a synthetic organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. The compound features a cyclopropylpyridine moiety linked to a phenylethyl group through a urea functional group, with a molecular formula of C18H21N3OC_{18}H_{21}N_{3}O and a molecular weight of approximately 290.39 g/mol .

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of the complement system . This inhibition is crucial for therapeutic applications in conditions characterized by excessive inflammation or autoimmune responses. The compound's ability to modulate immune responses by inhibiting complement activation pathways highlights its potential utility in treating various diseases .

The precise mechanism of action involves interactions with specific enzymes and receptors within biological systems. These interactions can modulate various biological pathways, contributing to its therapeutic effects. Detailed studies on binding affinities and selectivity are essential to fully elucidate its mechanisms .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureNotable Features
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)ureaStructureSimilar cyclopropylpyridine structure but different substitutions
1-(2-Methylphenyl)-3-(1-naphthalenyl)ureaStructureDifferent aromatic substitution affecting biological activity
1-(4-Fluorophenyl)-3-(1-pyrazolyl)ureaStructureContains a pyrazole moiety which may alter pharmacodynamics

The distinct combination of the cyclopropylpyridine moiety and phenylethyl group linked through a urea moiety imparts unique chemical properties to this compound, potentially enhancing its biological activity compared to similar compounds .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound:

  • In Vitro Cytotoxicity : A study examining related urea compounds demonstrated cytotoxic activity against various human tumor cell lines, indicating the potential for anticancer applications .
  • Complement System Inhibition : Research has shown that derivatives of this compound can effectively inhibit complement activation, suggesting its role in managing inflammatory conditions .

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects in vivo will be critical for developing therapeutic applications.

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